

Technical Guide: Toxicity Profile & Control of 2,3-Dehydro Simvastatin Acid

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Compound of Interest

Compound Name: 2,3-Dehydro Simvastatin Acid

Sodium Salt

CAS No.: 393825-04-2

Cat. No.: B1140466

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Executive Summary

This technical guide provides a comprehensive toxicological and regulatory assessment of 2,3-Dehydro Simvastatin Acid (CAS 393825-04-2), a critical degradation impurity of Simvastatin. Unlike the parent drug, which relies on a 3,5-dihydroxyheptanoic acid pharmacophore for HMG-CoA reductase inhibition, this impurity is characterized by a conjugated alkene system resulting from the dehydration of the 3-hydroxyl group.

This structural modification neutralizes the primary pharmacological activity but introduces a structural alert (Michael Acceptor), necessitating a rigorous genotoxicity assessment under ICH M7 guidelines. This guide outlines the chemical formation, toxicological risk profile, and validated control strategies for pharmaceutical scientists.

Chemical Identity & Formation Mechanism[1][2]

Structural Characterization

- Chemical Name: 2,3-Dehydro Simvastatin Acid (Sodium Salt)[1][2][3]
- IUPAC Name: Sodium (E,5S)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxyhept-2-enoate[2]
- CAS Number: 393825-04-2[1][2][3][4]

- Molecular Formula: C₂₅H₃₇O₅Na (Sodium Salt)[3][4]
- Relationship to Parent: It is the open-ring acid form of Simvastatin EP Impurity C (Anhydro Simvastatin).

Mechanism of Formation

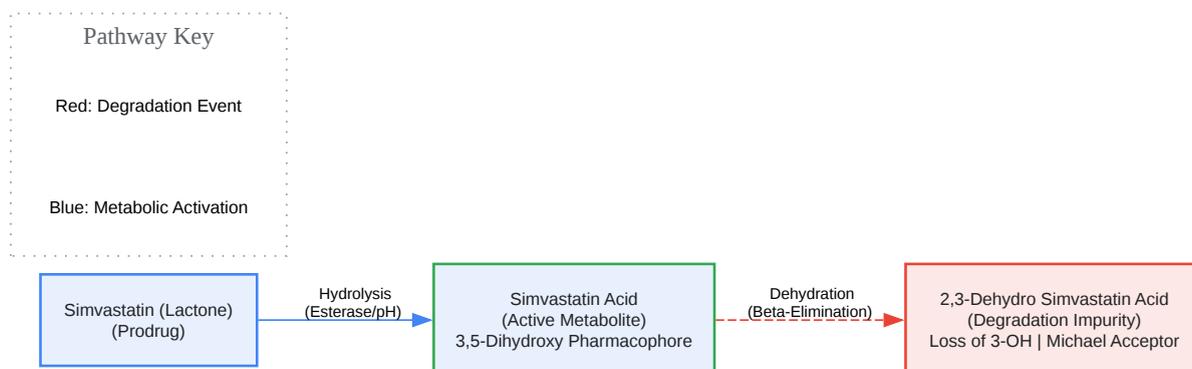
The formation of 2,3-Dehydro Simvastatin Acid follows a two-step degradation pathway:

- Hydrolysis: The lactone ring of Simvastatin opens (mediated by pH or esterases) to form Simvastatin Acid (Tenvastatin).
- -Elimination: Under acidic conditions or thermal stress, the 3-hydroxyl group undergoes dehydration. The acidic proton at C2 facilitates the elimination of water, establishing a double bond between C2 and C3. This creates an

-unsaturated carboxylate system.

Pathway Visualization

The following diagram illustrates the degradation logic, highlighting the critical loss of the pharmacophore (3-OH).



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Figure 1: Degradation pathway of Simvastatin to 2,3-Dehydro Simvastatin Acid.[2] Note the transition from the active 3,5-dihydroxy pharmacophore to the inactive conjugated alkene.

Toxicological Assessment (ICH M7 & Q3A)

Pharmacological Inactivity

The primary mechanism of statins involves the binding of the 3,5-dihydroxyheptanoic acid moiety to the catalytic site of HMG-CoA reductase. The 3-hydroxyl group mimics the substrate (HMG-CoA) transition state.

- Observation: In 2,3-Dehydro Simvastatin Acid, the C2-C3 double bond eliminates the 3-hydroxyl group.
- Conclusion: The impurity is pharmacologically inactive regarding cholesterol synthesis inhibition. This shifts the safety focus from exaggerated pharmacology (myopathy) to off-target chemical toxicity.

Genotoxicity Risk (ICH M7)

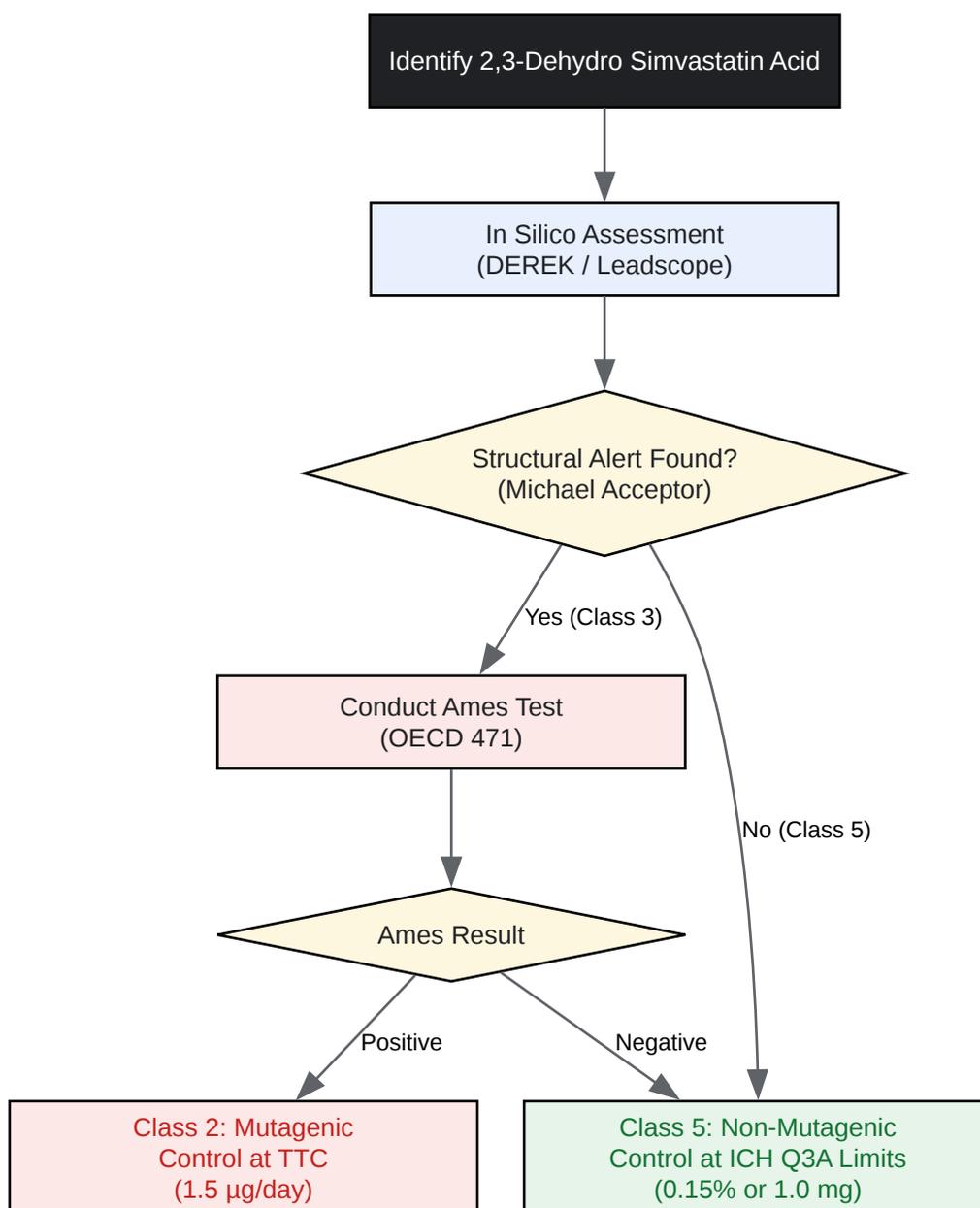
The presence of the

-unsaturated carboxylate moiety raises a structural alert for genotoxicity.

Assessment Parameter	Analysis
Structural Alert	Michael Acceptor: The conjugated double bond at C2-C3 can theoretically react with nucleophilic DNA bases (alkylation).
In Silico Prediction	Class 3 (Inconclusive): QSAR tools (e.g., DEREK, SARAH) typically flag -unsaturated carbonyls.
Ames Test Data	Likely Negative: Pharmacopeial limits for the related lactone (Impurity C) are typically controlled at 0.15% (ICH Q3A) rather than the stringent TTC levels (1.5 μ g/day) required for mutagens. This implies historical data supports a non-mutagenic classification.
Metabolic Context	While not a major human metabolite (>10%), related unsaturated metabolites (exomethylene derivatives) are formed in vivo, providing some qualification support.

Toxicity Profiling Workflow

To confirm safety, the following decision tree is applied. This protocol ensures compliance with ICH M7 for mutagenic impurities.[\[5\]](#)



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Figure 2: ICH M7 Qualification Workflow. 2,3-Dehydro Simvastatin Acid typically resolves to Class 5 (Non-mutagenic) following empirical testing.

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

Rationale: To definitively rule out genotoxicity from the Michael acceptor moiety.

- Strains: *S. typhimurium* (TA98, TA100, TA1535, TA1537) and *E. coli* (WP2 uvrA).
- Concentration Range: 5 concentrations up to 5000 μ g/plate (or limit of solubility).
- Metabolic Activation: Perform +/- S9 mix (rat liver fraction) to detect pro-mutagens.
- Vehicle: DMSO (Simvastatin acid forms are lipophilic; ensure solubility).
- Criteria: A ≥ 2 -fold increase in revertant colonies (TA98/100) or ≥ 3 -fold (others) indicates mutagenicity.

LC-MS/MS Identification Protocol

Rationale: High-sensitivity detection is required to distinguish the impurity from the parent and other degradants.

- Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 2.7 μ m).
- Mobile Phase:
 - A: 0.1% Formic Acid in Water.
 - B: Acetonitrile.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Gradient: 50% B to 90% B over 15 mins.
- Detection:
 - UV: 238 nm (Simvastatin characteristic).[\[6\]](#)
 - MS: ESI Positive Mode.
 - Target Mass:
 - Simvastatin Acid: m/z ~437 [M+H]⁺.
 - 2,3-Dehydro Impurity: m/z ~419 [M+H]⁺ (Loss of H₂O from Acid).

- Validation: Ensure resolution >1.5 between Simvastatin Acid and 2,3-Dehydro Simvastatin Acid.

Regulatory Control Strategy

Based on the likely non-mutagenic profile (Class 5) and pharmacological inactivity:

- Classification: Degradation Product (ICH Q3B).
- Limit Setting:
 - Reporting Threshold: 0.05%
 - Identification Threshold: 0.10% (requires structural confirmation).
 - Qualification Threshold: 0.15% (requires safety data if exceeded).
- Recommended Specification: NMT 0.15% (aligned with general ICH limits for qualified impurities).

Note: If the impurity exceeds 0.15% in the drug product, a 14-day or 90-day repeat-dose toxicity study in one species is required unless justified by the "metabolite" defense (demonstrating human exposure exceeds the impurity level).

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